molecular formula C8H7N B14549463 1-(But-1-en-3-yn-1-yl)-1H-pyrrole CAS No. 62062-40-2

1-(But-1-en-3-yn-1-yl)-1H-pyrrole

Cat. No.: B14549463
CAS No.: 62062-40-2
M. Wt: 117.15 g/mol
InChI Key: MDHKDDUHLSIVSS-UHFFFAOYSA-N
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Description

1-(But-1-en-3-yn-1-yl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of a pyrrole ring substituted with a butenynyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(But-1-en-3-yn-1-yl)-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of 1H-pyrrole with but-1-en-3-yne under specific conditions. The reaction typically requires a catalyst, such as a transition metal catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, can vary depending on the specific method used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and chromatography may be employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1-(But-1-en-3-yn-1-yl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of saturated or partially saturated pyrrole derivatives.

    Substitution: The butenynyl group can participate in substitution reactions, leading to the formation of new compounds with different substituents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation reactions may yield pyrrole derivatives with carbonyl or hydroxyl groups, while substitution reactions can introduce various functional groups at the butenynyl position.

Scientific Research Applications

1-(But-1-en-3-yn-1-yl)-1H-pyrrole has several scientific research applications, including:

    Chemistry: The compound can be used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Pyrrole derivatives are known for their biological activities, and this compound may be investigated for its potential biological effects, such as antimicrobial or anticancer properties.

    Medicine: The compound can be studied for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(But-1-en-3-yn-1-yl)-1H-pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(But-1-en-3-yn-1-yl)-1H-indole: This compound is structurally similar to 1-(But-1-en-3-yn-1-yl)-1H-pyrrole but contains an indole ring instead of a pyrrole ring.

    1-(But-1-en-3-yn-1-yl)-1H-naphthalene: This compound features a naphthalene ring substituted with a butenynyl group, similar to the structure of this compound.

Uniqueness

This compound is unique due to the presence of both a pyrrole ring and a butenynyl group. This combination imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications. The ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research.

Properties

CAS No.

62062-40-2

Molecular Formula

C8H7N

Molecular Weight

117.15 g/mol

IUPAC Name

1-but-1-en-3-ynylpyrrole

InChI

InChI=1S/C8H7N/c1-2-3-6-9-7-4-5-8-9/h1,3-8H

InChI Key

MDHKDDUHLSIVSS-UHFFFAOYSA-N

Canonical SMILES

C#CC=CN1C=CC=C1

Origin of Product

United States

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